

(1-Bromo-2,2,2-trifluoroethyl)benzene molecular weight

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Compound of Interest

Compound Name: (1-Bromo-2,2,2-trifluoroethyl)benzene

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An In-Depth Technical Guide to **(1-Bromo-2,2,2-trifluoroethyl)benzene**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(1-Bromo-2,2,2-trifluoroethyl)benzene is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive benzylic bromide with a metabolically robust trifluoromethyl group, makes it a valuable building block for introducing the 1-phenyl-2,2,2-trifluoroethyl moiety into complex molecular architectures. The presence of the trifluoromethyl group is a well-established strategy in modern drug design to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive overview of **(1-Bromo-2,2,2-trifluoroethyl)benzene**, detailing its physicochemical properties, plausible synthetic routes, core applications in synthetic chemistry, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to profoundly and often beneficially alter a molecule's properties.[1] It can serve as a bioisostere

for other groups, block sites of metabolic oxidation, and modulate acidity or basicity, thereby improving a drug candidate's overall profile.[2]

(1-Bromo-2,2,2-trifluoroethyl)benzene, CAS Number 434-42-4, serves as a critical intermediate for incorporating this strategic advantage. The molecule features a reactive C-Br bond at the benzylic position, making it amenable to a wide range of nucleophilic substitution and cross-coupling reactions. This guide offers an in-depth analysis of this reagent, providing the technical insights necessary for its effective application in research and development.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of **(1-Bromo-2,2,2-trifluoroethyl)benzene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ BrF ₃	[3]
Molecular Weight	239.03 g/mol	[3]
CAS Number	434-42-4	
Appearance	Liquid	
Density	1.555 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.487	
Flash Point	73.33 °C (164.0 °F)	
SMILES String	FC(F)(F)C(Br)c1ccccc1	
InChI Key	IRICHAOGAOFEQI- UHFFFAOYSA-N	

Synthesis Pathway and Mechanistic Considerations

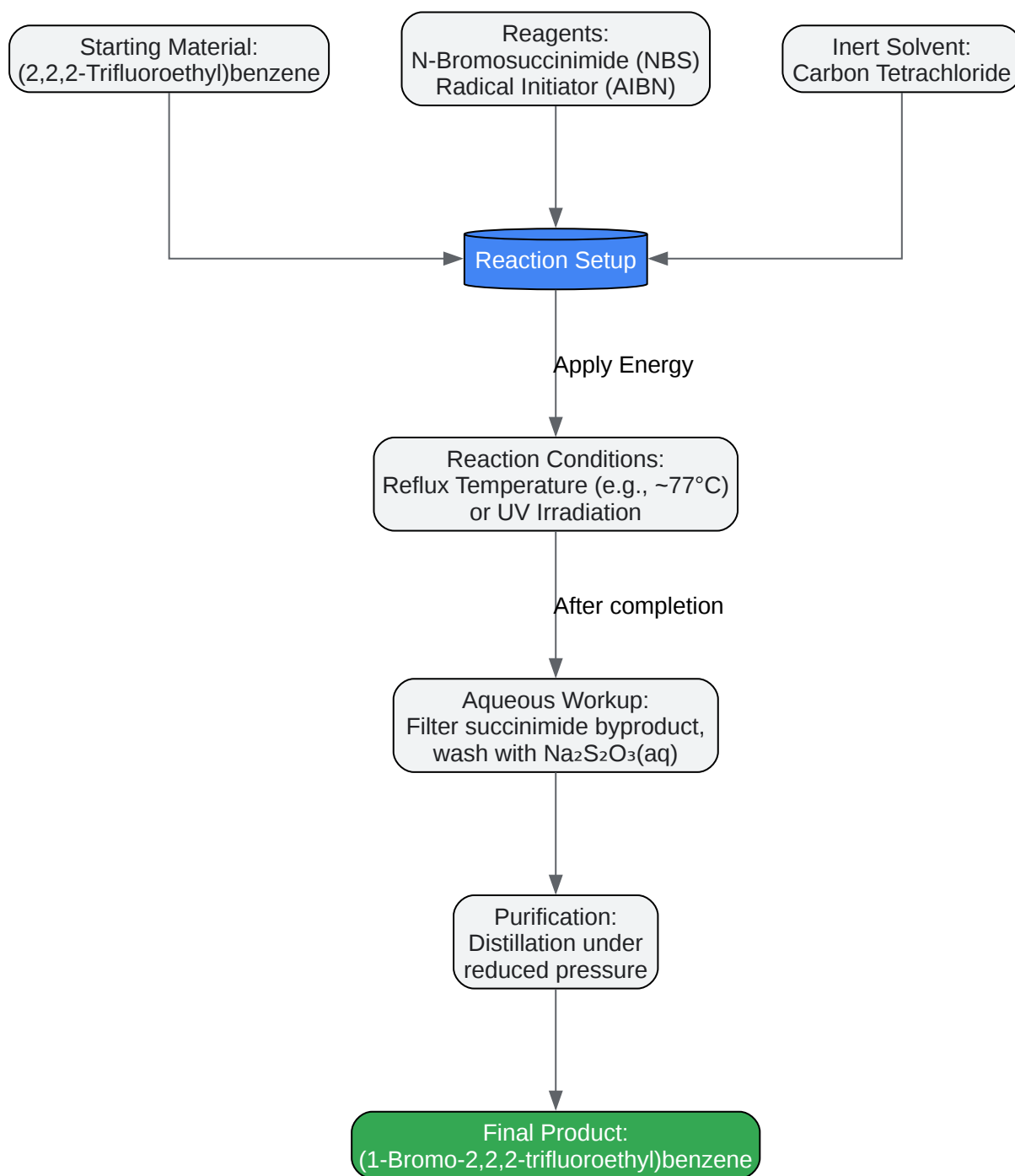
While various synthetic routes can be envisioned, a highly plausible and efficient method for the laboratory-scale synthesis of **(1-Bromo-2,2,2-trifluoroethyl)benzene** is the free-radical bromination of (2,2,2-trifluoroethyl)benzene at the benzylic position.

Proposed Reaction: (2,2,2-Trifluoroethyl)benzene + N-Bromosuccinimide (NBS) --- (Radical Initiator, Solvent, Heat/Light) --> **(1-Bromo-2,2,2-trifluoroethyl)benzene**

Causality Behind Experimental Choices:

- **Brominating Agent:** N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination. It maintains a low, steady concentration of molecular bromine (Br_2) in the reaction mixture, which is crucial for favoring the radical substitution pathway over electrophilic aromatic substitution on the benzene ring.
- **Radical Initiator:** The reaction requires an initiator to generate the initial bromine radical. This is typically achieved using either a chemical initiator like azobisisobutyronitrile (AIBN), which decomposes upon heating, or photochemical initiation with UV light.
- **Solvent:** A non-polar, inert solvent such as carbon tetrachloride (CCl_4) or cyclohexane is ideal. These solvents will not react with the radical intermediates.

The workflow for this synthesis is depicted below.



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Caption: Proposed workflow for the synthesis of **(1-Bromo-2,2,2-trifluoroethyl)benzene**.

Core Application: A Versatile Building Block in Drug Discovery

The primary utility of **(1-Bromo-2,2,2-trifluoroethyl)benzene** lies in its role as an electrophilic building block. The benzylic bromide is a good leaving group, readily displaced by a wide range of nucleophiles or engaged in organometallic cross-coupling reactions.

Experimental Protocol: Nucleophilic Substitution with a Phenoxide

This protocol describes a representative S_N2 reaction to form a new ether linkage, a common motif in drug molecules.

Objective: To synthesize 1-(2,2,2-trifluoro-1-phenoxyethyl)benzene.

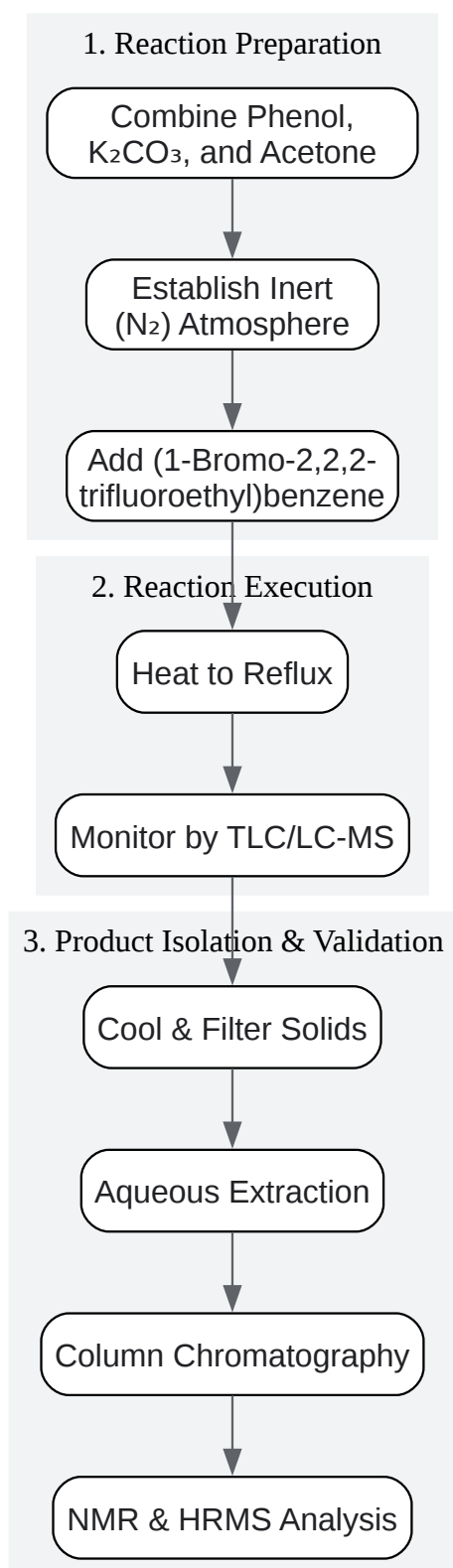
Materials:

- **(1-Bromo-2,2,2-trifluoroethyl)benzene** (1.0 eq)
- Phenol (1.1 eq)
- Potassium Carbonate (K₂CO₃, 1.5 eq)
- Acetone or Acetonitrile (anhydrous)
- Drying agent (e.g., anhydrous MgSO₄)
- Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Step-by-Step Methodology:

- Setup: To a dry round-bottom flask under a nitrogen atmosphere, add phenol, potassium carbonate, and anhydrous acetone.
- Rationale (Trustworthiness): An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

- Reagent Addition: Stir the mixture at room temperature for 20 minutes. Subsequently, add **(1-Bromo-2,2,2-trifluoroethyl)benzene** to the flask via syringe.
- Reaction: Attach a condenser and heat the mixture to reflux (approx. 56°C for acetone).
- Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-8 hours).
- Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH(aq) to remove excess phenol, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
- Final Characterization: Purify the crude product via silica gel column chromatography. Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).



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Caption: Workflow for a nucleophilic substitution reaction and product validation.

Safety, Handling, and Storage

Proper handling of **(1-Bromo-2,2,2-trifluoroethyl)benzene** is essential for laboratory safety. The compound is classified with several hazards that necessitate specific precautions.

Hazard Class	GHS Code	Description
Skin Irritation	H315	Causes skin irritation[4]
Eye Irritation	H319	Causes serious eye irritation[4]
Respiratory Irritation	H335	May cause respiratory irritation[4]

Recommended Safety Protocols:

- **Engineering Controls:** Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.
- **Handling:** Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames, as it is a combustible liquid.[5][6]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

(1-Bromo-2,2,2-trifluoroethyl)benzene stands out as a highly valuable and versatile reagent for modern organic synthesis, particularly within the realm of drug discovery. Its capacity to introduce the 1-phenyl-2,2,2-trifluoroethyl group allows chemists to strategically enhance the metabolic stability and overall pharmacokinetic profile of new chemical entities. By understanding its properties, synthesis, and reaction protocols, and by adhering to strict safety measures, researchers can effectively unlock the potential of this powerful synthetic building block to accelerate the development of next-generation therapeutics.

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